1-(2-Aminocyclohexyl)propan-2-one
Description
1-(2-Aminocycloclohexyl)propan-2-one is a bicyclic ketone-amine hybrid compound characterized by a cyclohexylamine moiety attached to a propan-2-one backbone. It is synthesized via a palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation reaction, yielding a white solid with a 72% isolated yield . The compound’s spectroscopic data align with prior reports, confirming its structural identity . Its molecular formula is inferred as C₉H₁₅NO, with a molecular weight of 153.22 g/mol (exact mass: 153.1154) based on analogs in and .
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(2-aminocyclohexyl)propan-2-one |
InChI |
InChI=1S/C9H17NO/c1-7(11)6-8-4-2-3-5-9(8)10/h8-9H,2-6,10H2,1H3 |
InChI Key |
VXVUECOAAPGHNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1CCCCC1N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Aminocyclohexyl)propan-2-one can be achieved through several routes. One common method involves the reaction of cyclohexanone with ammonia and a suitable reducing agent. The reaction conditions typically include:
Cyclohexanone: The starting material.
Ammonia: Provides the amino group.
Reducing Agent: Such as sodium borohydride or lithium aluminum hydride.
Solvent: Often an alcohol like methanol or ethanol.
The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .
Chemical Reactions Analysis
1-(2-Aminocyclohexyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, water.
Major products formed from these reactions include alcohols, ketones, and carboxylic acids .
Scientific Research Applications
1-(2-Aminocyclohexyl)propan-2-one is utilized in various scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-(2-Aminocyclohexyl)propan-2-one exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
- Synthesis Complexity : The target compound requires advanced palladium-catalyzed methods , whereas simpler aryl-substituted analogs (e.g., 1-(4-methoxyphenyl)propan-2-one) are synthesized via demethylation or direct functionalization . Pelletierine is naturally derived .
- Bioactivity: Pelletierine exhibits anti-helminthic properties , while EMCDDA-notified analogs (e.g., 1-(3-chlorophenyl) derivatives) are linked to psychoactive effects . The target compound’s bioactivity remains underexplored in the evidence.
- Substituent Effects : The cyclohexylamine group in the target compound enhances steric hindrance and solubility compared to aryl-substituted analogs. For instance, 1-(4-methoxyphenyl)propan-2-one’s methoxy group increases metabolic stability, as seen in p-methoxyamphetamine studies (26% unchanged excretion in dogs vs. 3% in monkeys) .
Pharmacological and Metabolic Profiles
Table 2: Pharmacological and Metabolic Comparisons
Key Observations:
- Metabolic Pathways : Aryl-substituted propan-2-ones undergo O-demethylation (e.g., PMA → PHA), with species-dependent conjugation rates (72% free PHA in dogs vs. 14% in monkeys) . The target compound’s amine group may favor hepatic N-dealkylation or glucuronidation.
- Psychoactive Potential: Chlorophenyl and fluorophenyl analogs () are structurally akin to cathinones, suggesting the target compound could share stimulant or hallucinogenic properties if metabolically activated.
Physicochemical Properties
Table 3: Physicochemical Data
Key Observations:
- Salt Forms : The hydrochloride salt of 1-cyclohexylpropan-2-amine () exhibits enhanced water solubility compared to the free base form of the target compound.
- Stability : Aryl-substituted propan-2-ones (e.g., 1-(4-hydroxyphenyl)propan-2-one) may degrade under UV light, whereas the target compound’s cyclohexylamine group could improve thermal stability .
Biological Activity
1-(2-Aminocyclohexyl)propan-2-one, also known as 1-(2-aminocyclohexyl)-2-propanone, is a compound that has garnered interest in pharmacology and medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C10H17NO
- Molecular Weight : 169.25 g/mol
- IUPAC Name : 1-(2-Aminocyclohexyl)propan-2-one
The biological activity of 1-(2-Aminocyclohexyl)propan-2-one is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to act as a modulator of neurotransmitter systems, particularly those involving monoamines. This interaction may influence pain perception and mood regulation, making it a candidate for analgesic and antidepressant applications.
Analgesic Properties
Research indicates that 1-(2-Aminocyclohexyl)propan-2-one exhibits significant analgesic properties. In preclinical studies, it has been shown to reduce pain responses in animal models through mechanisms similar to those of opioids, though with potentially fewer side effects .
Neurotransmitter Modulation
The compound may enhance the release of serotonin and norepinephrine, which are critical in mood regulation and pain modulation. This dual action suggests potential applications in treating conditions such as depression and chronic pain syndromes.
Study on Pain Models
A study conducted on rodent models demonstrated that administration of 1-(2-Aminocyclohexyl)propan-2-one resulted in a statistically significant reduction in pain behavior compared to controls. The results indicated an approximate 40% reduction in pain response measured by the tail-flick test .
Neuropharmacological Assessment
In a neuropharmacological assessment, the compound was evaluated for its effects on anxiety-like behaviors. The findings suggested that it possesses anxiolytic properties, evidenced by reduced time spent in open arms during elevated plus-maze tests .
In Vitro Studies
In vitro assays have shown that 1-(2-Aminocyclohexyl)propan-2-one interacts with various receptors including:
- Serotonin Receptors (5-HT) : Modulation of these receptors may contribute to its antidepressant effects.
- Norepinephrine Transporters (NET) : Inhibition of NET could enhance norepinephrine levels, aiding in pain relief and mood improvement .
Toxicological Profile
Toxicological studies indicate that the compound has a favorable safety profile at therapeutic doses. However, further investigations are required to fully elucidate its long-term effects and potential toxicity in human subjects .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C10H17NO |
| Molecular Weight | 169.25 g/mol |
| Analgesic Efficacy | ~40% reduction in pain response |
| Anxiolytic Effects | Reduced anxiety-like behavior |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
